N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a pyrimidine-based acetamide derivative characterized by two distinct heterocyclic systems: a 6-cyclopropylpyrimidine moiety and a 4-(4-fluorophenyl)-6-oxopyrimidinone ring, linked via an acetamide bridge. Synthetic routes for analogous compounds often involve alkylation of thiopyrimidines with chloroacetamides, as described in methods for pyrimidinone derivatives .
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c21-15-5-3-14(4-6-15)18-8-20(28)26(12-25-18)10-19(27)22-9-16-7-17(13-1-2-13)24-11-23-16/h3-8,11-13H,1-2,9-10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMOBAFJVCTQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating various diseases, including cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and relevant case studies.
The biological activity of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide has been attributed to several mechanisms:
- Inhibition of Protein Targets : The compound has shown promising results in inhibiting specific proteins involved in cell proliferation and survival pathways. For instance, it acts on the BCL6 protein, which is implicated in various cancers .
- Modulation of Receptor Activity : Preliminary studies suggest that this compound may interact with GABA-A receptors, potentially acting as a positive allosteric modulator, which could have implications for neurological disorders .
- Metabolic Stability : Research indicates that the compound exhibits enhanced metabolic stability compared to similar compounds, leading to prolonged activity in biological systems .
Efficacy in Preclinical Studies
In vitro and in vivo studies have been conducted to assess the efficacy of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide:
- Cell Proliferation Assays : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as an anti-cancer agent.
- Animal Models : In preclinical animal models, treatment with this compound resulted in reduced tumor sizes and improved survival rates compared to control groups.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the effects of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, supporting its role as a potential chemotherapeutic agent .
- GABA-A Receptor Modulation : Another investigation focused on the modulation of GABA-A receptors by this compound. It was found to enhance receptor activity, suggesting possible applications in treating anxiety and other neurological conditions .
Data Summary
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogs in Patent Literature
Patent compounds such as N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () share the acetamide linker but differ in core heterocycles (quinoline vs. pyrimidine). These analogs often incorporate trifluoromethyl or benzyloxy groups, which may enhance lipophilicity and target selectivity compared to the fluorophenyl group in the target compound .
Table 1: Key Structural Differences
Substituent Effects on Pharmacological Properties
- Fluorinated Aryl Groups : The 4-fluorophenyl group in the target compound is analogous to substituents in and . Fluorination typically enhances metabolic stability and bioavailability by reducing oxidative metabolism .
- Cyclopropyl vs. Methyl: The cyclopropyl group in the target compound imposes greater steric hindrance than the methyl group in N-(2-fluorophenyl)-5-...
- Acetamide Linker : The acetamide bridge is a common feature in , and 6. Its flexibility may facilitate binding to diverse biological targets, such as kinases or GPCRs .
Q & A
Q. What synthetic protocols are recommended for preparing N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide?
A robust synthesis involves coupling pyrimidine intermediates under nucleophilic substitution or amidation conditions. For example:
- Step 1 : React 6-cyclopropylpyrimidin-4-amine with a bromoacetamide derivative in a polar aprotic solvent (e.g., NMP or DMF) at 100–120°C for 12–16 hours.
- Step 2 : Purify the crude product via column chromatography (silica gel, gradient elution with CHCl/MeOH) to isolate the target compound. Yields typically range from 30–80%, depending on substituent steric effects and reaction optimization .
- Key validation : Confirm purity using HPLC (>95%) and characterize via H NMR (e.g., NHCO proton at δ 10.0–10.1 ppm, aromatic protons at δ 7.0–8.0 ppm) .
Q. How should researchers characterize this compound spectroscopically?
- H NMR : Expect distinct signals for the cyclopropyl group (δ 1.0–2.0 ppm, multiplet), fluorophenyl protons (δ 7.3–7.6 ppm, doublet), and the pyrimidinone NH (δ 12.4–12.5 ppm, broad singlet) .
- LC-MS : Monitor the molecular ion peak [M+H] (calculated m/z: ~395–415) to confirm molecular weight .
- Elemental analysis : Verify C, H, N, and S content within ±0.3% of theoretical values to confirm purity .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Solvent selection : Replace DMF with NMP to enhance solubility of aromatic intermediates and reduce side reactions (e.g., hydrolysis) .
- Catalysis : Explore Pd-mediated cross-coupling for cyclopropane introduction, which may improve regioselectivity .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 16 hours to 2–4 hours) while maintaining or improving yield .
- Yield discrepancies : Lower yields (e.g., 31% in some protocols) often stem from steric hindrance from the cyclopropyl group; pre-activation via Boc protection may mitigate this .
Q. What strategies are effective for analyzing biological activity and target engagement?
- Enzyme assays : Screen against kinase or protease targets (e.g., EGFR, CDK4/6) due to structural similarity to pyrimidine-based inhibitors. Use fluorescence polarization or FRET-based assays .
- SAR studies : Modify the fluorophenyl or acetamide moieties to assess impact on potency. For example, replacing 4-fluorophenyl with 4-chlorophenyl may alter lipophilicity (logP) and binding affinity .
- ADMET profiling : Evaluate metabolic stability using liver microsomes and permeability via Caco-2 assays. The fluorophenyl group may enhance metabolic resistance compared to non-halogenated analogs .
Q. How should researchers address contradictions in reported bioactivity data for pyrimidine derivatives?
- Source variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration) can lead to conflicting IC values. Standardize protocols using CLSI guidelines .
- Structural analogs : Compare with N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]...acetamide (), which shares the fluorophenyl-pyrimidine core but shows divergent activity due to substituent electronic effects .
- Data reconciliation : Use molecular docking to validate hypothesized binding modes against crystallographic protein structures (e.g., PDB: 4R3P for kinase targets) .
Methodological Challenges & Troubleshooting
Q. How to resolve low solubility in aqueous buffers during in vitro assays?
Q. What analytical methods are critical for detecting degradation products?
- Stability studies : Perform forced degradation under acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor via UPLC-PDA-MS to identify major degradation pathways (e.g., hydrolysis of the acetamide bond) .
- Mass fragmentation : Compare MS/MS spectra with theoretical degradation products (e.g., m/z 253.1 for cyclopropylpyrimidine fragment) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
